molecular formula C30H32N2O4 B15083643 4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15083643
M. Wt: 484.6 g/mol
InChI Key: CCQWZQOKSDOAQM-BYCLXTJYSA-N
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Description

4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the benzyloxy, methylphenyl, and dimethylaminoethyl groups through a series of substitution and coupling reactions. Common reagents used in these steps include organometallic compounds, protecting groups, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents like LiAlH4 or

Properties

Molecular Formula

C30H32N2O4

Molecular Weight

484.6 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H32N2O4/c1-20-10-12-23(13-11-20)27-26(29(34)30(35)32(27)17-16-31(3)4)28(33)25-15-14-24(18-21(25)2)36-19-22-8-6-5-7-9-22/h5-15,18,27,33H,16-17,19H2,1-4H3/b28-26+

InChI Key

CCQWZQOKSDOAQM-BYCLXTJYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCN(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCN(C)C

Origin of Product

United States

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